5-Chloro-6-ethylpyrimidin-4-OL

Übersicht

Beschreibung

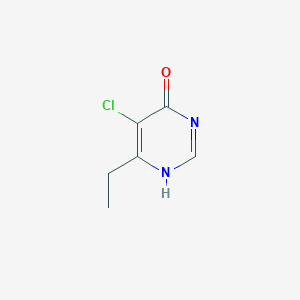

5-Chloro-6-ethylpyrimidin-4-OL is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is widely used in the pharmaceutical, agrochemical, and chemical industries due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Several synthetic routes are available for the preparation of 5-Chloro-6-ethylpyrimidin-4-OL. Some of the notable methods include:

Bialkowski Pathway: This method involves the reaction of ethyl acetate with hydrochloric acid, followed by cyclization to form the pyrimidine ring.

Stille Cross-Coupling: This method involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

Mitsunobu Reaction: This method involves the reaction of an alcohol with a phosphine and an azodicarboxylate to form the desired product.

Birch Reduction: This method involves the reduction of an aromatic ring using lithium or sodium in liquid ammonia.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products. Substitution reactions may yield a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-ethylpyrimidin-4-OL has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-Chloro-6-ethylpyrimidin-4-OL include:

- 5-Chloro-6-methylpyrimidin-4-OL

- 5-Chloro-6-ethylpyrimidin-2-OL

- 5-Bromo-6-ethylpyrimidin-4-OL

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and other industries .

Biologische Aktivität

5-Chloro-6-ethylpyrimidin-4-OL is a pyrimidine derivative with significant potential in various biological applications, particularly in agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 160.58 g/mol. Its structure features a chlorine atom at the 5-position and an ethyl group at the 6-position of the pyrimidine ring, along with a hydroxyl group at the 4-position, which enhances its reactivity and potential biological activity.

Fungicidal and Insecticidal Properties

Research indicates that this compound exhibits notable fungicidal and insecticidal activities. These effects are attributed to its ability to interact with various biological targets, disrupting essential processes in fungi and insects. The compound's structural similarity to other known pyrimidinones suggests that it may inhibit key enzymes or pathways critical for the survival of these organisms.

Antibacterial and Antiviral Activity

In addition to its agricultural applications, this compound has been investigated for its potential antibacterial and antiviral properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or protein production, although detailed mechanisms remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished by modifying its chemical structure. Table 1 summarizes several compounds related to this pyrimidine derivative, highlighting their structural features and biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-6-ethylpyrimidin-4-OL | Fluorine substitution instead of chlorine | Enhanced fungicidal activity |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Methyl group instead of ethyl | Antimicrobial properties |

| 2-Amino-5-chloro-pyrimidin-4(3H)-one | Amino group addition | Potential antitumor activity |

These comparisons indicate that specific substitutions on the pyrimidine ring can significantly influence the compound's efficacy against various biological targets .

Agricultural Applications

A study highlighted the efficacy of this compound as a fungicide against several plant pathogens. The compound demonstrated significant antifungal activity in vitro, with effective concentrations leading to substantial reductions in fungal growth rates. Field trials further confirmed its potential as an environmentally friendly alternative to traditional fungicides.

Pharmaceutical Research

In pharmaceutical contexts, researchers have explored the compound's potential as an anticancer agent. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. Further studies are necessary to determine its effectiveness in vivo and its safety profile for therapeutic use .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Optimization of Structure : Investigating modifications to enhance selectivity and potency against specific targets.

- Clinical Trials : Conducting comprehensive studies to evaluate safety and efficacy in clinical settings.

Eigenschaften

IUPAC Name |

5-chloro-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWRFSKLBACLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452475 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-58-7 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.